Isogambogenin
Overview
Description
Synthesis Analysis
The synthesis of Isogambogenin involves the use of ultra high-performance liquid chromatography coupled with electrospray quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI–QTOF–MS/MS/MS) . This method has been found to be efficient and rapid, allowing for the effective separation and identification of this compound and other related compounds within a short time frame .Molecular Structure Analysis
This compound has a complex molecular structure that includes a highly substituted tetrahydrofuran ring with three quaternary carbons . It contains a total of 95 bonds, including 49 non-H bonds, 14 multiple bonds, 10 rotatable bonds, 8 double bonds, 6 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is stored in a desiccated state at -20°C .Scientific Research Applications
1. Glioma Treatment
Isogambogenin, an active compound extracted from the Chinese herb Garcinia hanburyi, has been studied for its potential in treating glioma, a devastating brain cancer. Research indicates that this compound induces autophagic cell death in glioma cells. This is achieved through the activation of the AMPK-mTOR signalling pathway, suggesting its potential as a therapeutic strategy for glioma treatment (Zhao et al., 2017).
2. Anti-Tumor Angiogenesis
This compound has demonstrated significant anti-tumor and anti-angiogenic activities. Studies show that it inhibits the proliferation of vascular endothelial cells and effectively reduces tumor angiogenesis, which is crucial for tumor growth. The mechanism involves targeting various signalling pathways, including VEGFR2, Akt, and mitogen-activated protein kinase, suggesting its application in anti-angiogenesis and anti-cancer therapies (Fan et al., 2013).
3. Autophagic Cell Death in Lung Carcinoma
Isogambogenic acid has been observed to induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma (NSCLC) cells. This finding is significant as it offers a potential method to overcome drug resistance in NSCLC patients who are apoptosis deficient. The mechanism of action includes the induction of autophagy-related proteins and autophagic vacuoles, highlighting its potential as a chemotherapeutic agent (Yang et al., 2015).
properties
IUPAC Name |
(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O7/c1-21(2)10-9-11-23(5)13-15-26-31(40)27(14-12-22(3)4)34-30(32(26)41)33(42)28-18-25-19-29-36(7,8)45-37(35(25)43,38(28,29)44-34)17-16-24(6)20-39/h10,12-13,16,18,20,25,29,40-41H,9,11,14-15,17,19H2,1-8H3/b23-13+,24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPSMUUXSFJTAR-OENTUMBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C=O)CC=C(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C=O)CC=C(C)C)O)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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